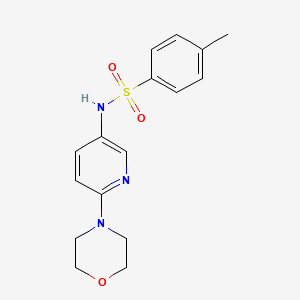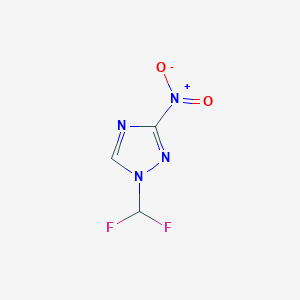![molecular formula C20H35BO3Si B2555412 2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-methylphenylboronic Acid Pinacol Ester CAS No. 2304634-49-7](/img/structure/B2555412.png)
2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-methylphenylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-methylphenylboronic Acid Pinacol Ester” is a chemical with the linear formula C20H35O3BSi . It is a colorless to yellow liquid . The IUPAC name for this compound is tert-butyldimethyl((3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)silane .
Molecular Structure Analysis
The molecular weight of this compound is 362.39 . The InChI code for this compound is 1S/C20H35BO3Si/c1-15-12-11-13-16(14-22-25(9,10)18(2,3)4)17(15)21-23-19(5,6)20(7,8)24-21/h11-13H,14H2,1-10H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.39 . It is a colorless to yellow liquid . The storage temperature for this compound is +4°C .Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic phenolic antioxidants (SPAs), while not directly related, share similarities in chemical structure and applications with the compound of interest. SPAs are widely used in various products to retard oxidative reactions. Studies have focused on their environmental occurrence, human exposure, and toxicity, suggesting the importance of developing novel compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).
Jasmonic Acid and Its Derivatives in Medicinal Chemistry
Jasmonic acid and its derivatives have been extensively studied for their synthesis, usage, and biological activities. These plant stress hormones show potential in drug and prodrug development, indicating a growing interest in small molecules for therapeutic applications (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Advances in Antioxidant Activity Analysis
Research on antioxidants is vital due to their implications across various fields. The study provides a critical review of tests used to determine antioxidant activity, highlighting the applicability and limitations of these methods. This is crucial for understanding the antioxidant properties of chemical compounds (Munteanu & Apetrei, 2021).
Electrochemical Biosensors Based on Phenylboronic Acid Derivatives
Phenylboronic acid (PBA) and its derivatives, relevant to the boronic acid group in the compound of interest, have been utilized in electrochemical biosensors for glucose sensing due to their selective binding to diols. This review highlights the development and application of PBA-based sensors, suggesting potential research directions for similar compounds (Anzai, 2016).
Biotechnological Production of Lactic Acid and Derivatives
The biotechnological routes for producing lactic acid from biomass underscore the importance of sustainable chemical production processes. This review discusses the production of valuable chemicals from lactic acid via biotechnological routes, providing insights into green chemistry and the potential synthesis pathways for similar organic compounds (Gao, Ma, & Xu, 2011).
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-[[3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35BO3Si/c1-15-12-11-13-16(14-22-25(9,10)18(2,3)4)17(15)21-23-19(5,6)20(7,8)24-21/h11-13H,14H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIGUEHPXGIYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2CO[Si](C)(C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35BO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-methylphenylboronic Acid Pinacol Ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

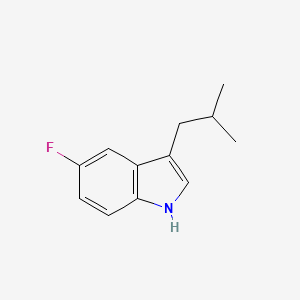
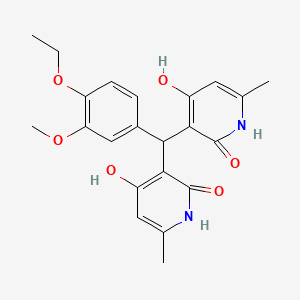
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2555334.png)
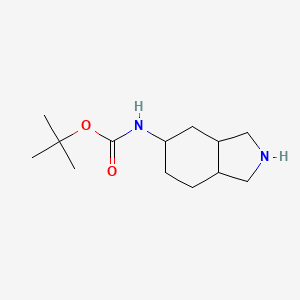
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2555337.png)
![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one](/img/structure/B2555338.png)
![5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2555341.png)
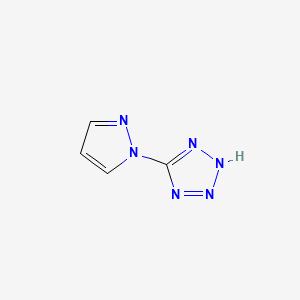
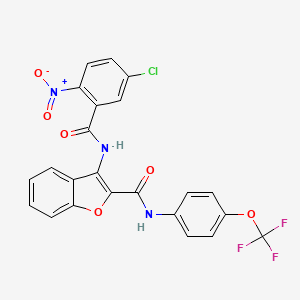
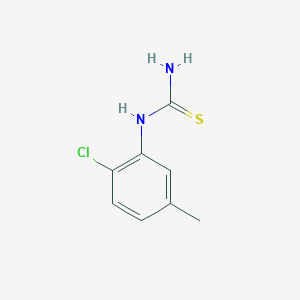
![N-(2,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2555349.png)
![N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2555350.png)
